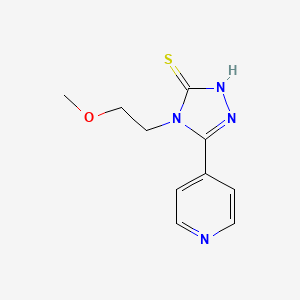
4-(2-Methoxyethyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol (METPT) is an organic compound with a wide range of applications in scientific research. This compound is a member of the triazole family and has a unique structure that allows it to interact with different biological systems, making it a valuable tool for scientists. METPT has been used in a variety of experiments, ranging from biochemical and physiological studies to drug design and development. It has also been used to investigate the mechanism of action of different drugs and to study the effects of various drugs on the body.
Applications De Recherche Scientifique
Reactivity and Pharmacological Activities
Recent Achievements in Reactivity Studies
The reactivity of 1,2,4-triazole-3-thione derivatives, including compounds similar to 4-(2-Methoxyethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, has been extensively studied. These compounds exhibit high indicators of antioxidant and antiradical activity, impacting biochemical processes in patients exposed to high doses of radiation. Their structural similarity to biogenic amino acids, like cysteine with a free SH-group, contributes to their biological significance (Kaplaushenko, 2019).
Biological Features of New Derivatives
Further research into 1,2,4-triazoles reveals a broad spectrum of biological activities including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The synthesis of new 1,2,4-triazole derivatives, such as 4-(2-Methoxyethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, opens new avenues for pharmacological applications (Ohloblina, 2022).
Synthesis and Chemical Modeling
Synthetic Approaches and Properties
The synthesis and physico-chemical properties of 1,2,4-triazole derivatives are crucial for understanding their applications. Studies indicate the potential for diverse applications beyond pharmacology, including in materials science, due to their chemical stability and biological activity (Parchenko, 2019).
Patent Review on Triazole Derivatives
A review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families highlights the ongoing interest in developing new drugs with these cores. The diversity of structural variations provides a rich field for discovering new therapeutic agents with varied biological activities (Ferreira et al., 2013).
Propriétés
IUPAC Name |
4-(2-methoxyethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-15-7-6-14-9(12-13-10(14)16)8-2-4-11-5-3-8/h2-5H,6-7H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEXLQYXOMMAAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

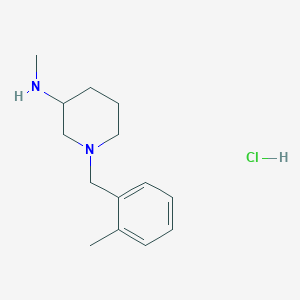
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2383962.png)
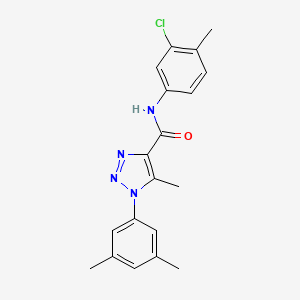
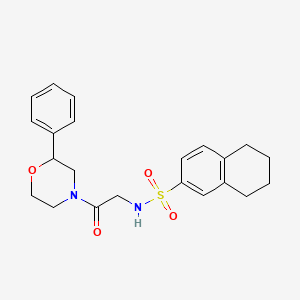
![2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2383967.png)
-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine](/img/structure/B2383969.png)
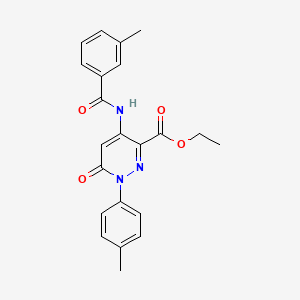
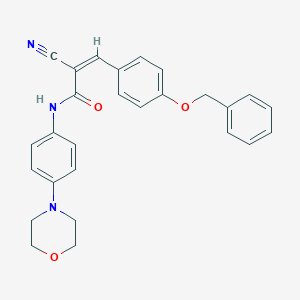
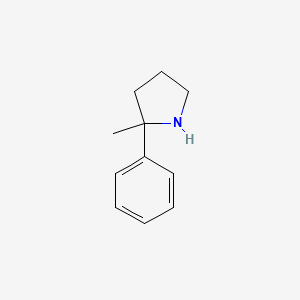

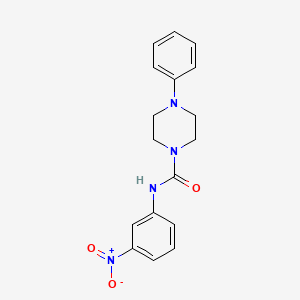
![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)

![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)